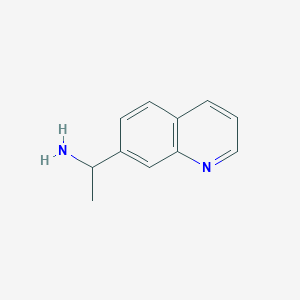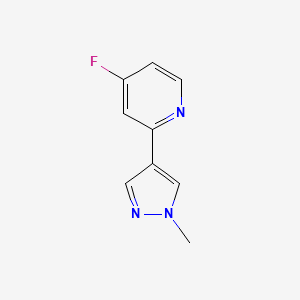
1-(Aminomethyl)-5-methylnaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Aminomethyl)-5-methylnaphthalene is an organic compound that belongs to the class of aromatic amines It consists of a naphthalene core with a methyl group and an aminomethyl group attached to it
準備方法
Synthetic Routes and Reaction Conditions: 1-(Aminomethyl)-5-methylnaphthalene can be synthesized through several methods. One common approach involves the alkylation of 5-methylnaphthalene with formaldehyde and ammonia, followed by reduction to yield the desired aminomethyl derivative. Another method includes the use of reductive amination, where 5-methylnaphthalene is reacted with formaldehyde and a reducing agent such as sodium borohydride in the presence of an amine catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions: 1-(Aminomethyl)-5-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation, on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nitration typically involves the use of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Naphthoquinones and related derivatives.
Reduction: Various amine derivatives.
Substitution: Nitro and halogenated naphthalene compounds.
科学的研究の応用
1-(Aminomethyl)-5-methylnaphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds.
Biology: The compound’s fluorescent properties make it useful in fluorescence microscopy and imaging techniques.
Industry: Its thermal stability and resistance to degradation make it suitable for high-temperature applications in materials science.
作用機序
The mechanism of action of 1-(Aminomethyl)-5-methylnaphthalene involves its interaction with various molecular targets and pathways. In biological systems, it can act as a fluorescent dye, emitting intense blue fluorescence when exposed to ultraviolet light. This property is utilized in imaging techniques to trace and visualize biological processes. Additionally, its aminomethyl group allows it to participate in various biochemical reactions, potentially affecting cellular functions and signaling pathways.
類似化合物との比較
1-(Aminomethyl)naphthalene: Lacks the methyl group, resulting in different chemical properties and reactivity.
5-Methylnaphthalene: Lacks the aminomethyl group, limiting its applications in certain synthetic and biological contexts.
1-Methylaminomethyl naphthalene: Similar structure but with different substitution patterns, leading to variations in its chemical behavior and applications.
Uniqueness: 1-(Aminomethyl)-5-methylnaphthalene stands out due to its combination of a naphthalene core with both a methyl and an aminomethyl group. This unique structure imparts specific chemical properties, such as enhanced fluorescence and reactivity, making it valuable in diverse research and industrial applications.
特性
分子式 |
C12H13N |
|---|---|
分子量 |
171.24 g/mol |
IUPAC名 |
(5-methylnaphthalen-1-yl)methanamine |
InChI |
InChI=1S/C12H13N/c1-9-4-2-7-12-10(8-13)5-3-6-11(9)12/h2-7H,8,13H2,1H3 |
InChIキー |
IKTBROXVZHRDPU-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CC=C(C2=CC=C1)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![7-Chloropyrido[3,4-b]pyrazin-5-amine](/img/structure/B11912540.png)
![3,6-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B11912543.png)

![8-Amino-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B11912549.png)

![Spiro[cyclopentane-1,2'-imidazo[4,5-b]pyridine]](/img/structure/B11912563.png)




